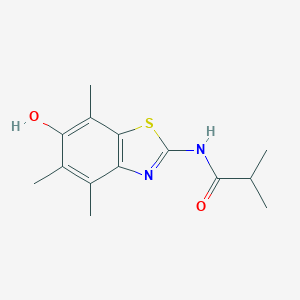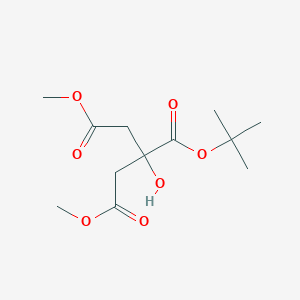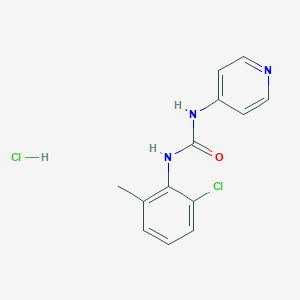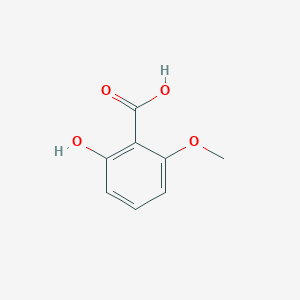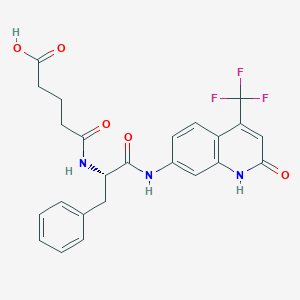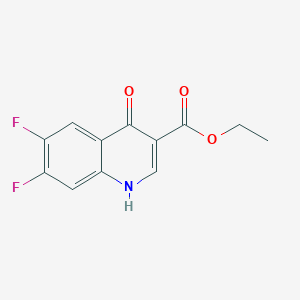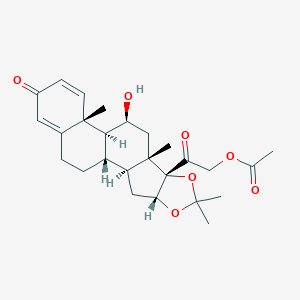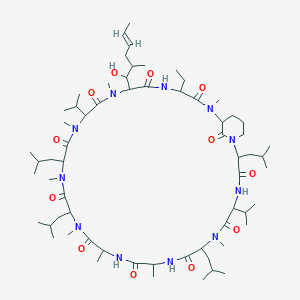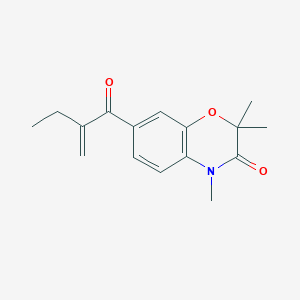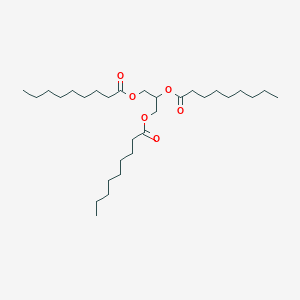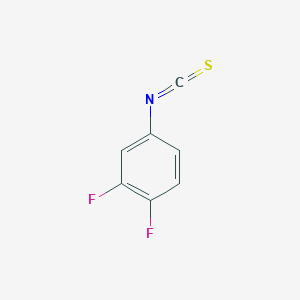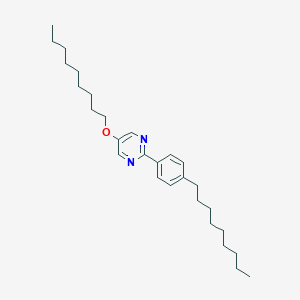
(S)-2-Acetyl-pyrrolidine
概要
説明
(S)-2-Acetyl-pyrrolidine is a chiral organic compound characterized by a pyrrolidine ring with an acetyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetyl-pyrrolidine typically involves the enantioselective reduction of 2-acetyl-pyrrole. One common method is the asymmetric hydrogenation of 2-acetyl-pyrrole using chiral catalysts such as rhodium complexes. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and reaction parameters is crucial to achieving high purity and yield in industrial production.
化学反応の分析
Types of Reactions
(S)-2-Acetyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reagents and conditions used.
科学的研究の応用
(S)-2-Acetyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.
作用機序
The mechanism of action of (S)-2-Acetyl-pyrrolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-Acetyl-pyrrolidine: The enantiomer of (S)-2-Acetyl-pyrrolidine, with similar chemical properties but different biological activities.
2-Acetyl-pyrrole: The non-chiral precursor used in the synthesis of this compound.
Pyrrolidine: The parent compound without the acetyl group, used in various organic synthesis applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes
特性
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCFJMPASVKULQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)
